

# A Comparative Toxicity Profile: 1-(2-hydroxyethyl)-1-methylguanidine vs. Methylguanidine

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## Compound of Interest

Compound Name: 1-(2-hydroxyethyl)-1-methylguanidine

Cat. No.: B082930

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of **1-(2-hydroxyethyl)-1-methylguanidine** and methylguanidine. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment. While extensive data is available for methylguanidine, a known uremic toxin, information on **1-(2-hydroxyethyl)-1-methylguanidine** is less direct but suggests a significantly more favorable safety profile.

## Executive Summary

Methylguanidine is a well-characterized uremic and neurotoxin that accumulates in renal failure, exhibiting a range of toxic effects. In contrast, **1-(2-hydroxyethyl)-1-methylguanidine**, particularly in its phosphorylated form (Creatinol-O-phosphate), has been investigated for its cardioprotective effects and is reported to be well-tolerated with a favorable safety profile. This comparison aims to consolidate the available experimental data to inform on the relative toxicity of these two guanidine compounds.

## Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity and cytotoxicity of methylguanidine and the related compound, creatine lysinate, as a surrogate for

**1-(2-hydroxyethyl)-1-methylguanidine** due to the lack of direct data.

Table 1: Acute Toxicity Data (LD50)

Compound	Species	Route of Administration	LD50	Reference
Methylguanidine	Rat	Subcutaneous	250 mg/kg	[1]
Methylguanidine	Mouse	Subcutaneous	550-600 mg/kg	[1]
Creatine Lysinate	Mouse	Oral	> 8000 mg/kg	[2]
Creatine Lysinate	Mouse	Intraperitoneal	4543 mg/kg	[2]

\*Data for Creatine Lysinate is provided as a structurally related compound to **1-(2-hydroxyethyl)-1-methylguanidine**, suggesting low acute toxicity for similar creatine derivatives.

Table 2: In Vitro Cytotoxicity Data

Compound	Cell Line	Assay	Endpoint	Result	Reference
Methylguanidine	HK-2 (Human Kidney)	MTT Assay	Cell Viability	Significant dose-dependent decrease at 0.25, 0.5, and 1 mmol/L	[3][4]
Methylguanidine	HK-2 (Human Kidney)	Flow Cytometry	Apoptosis	Increased apoptosis at 0.5 mmol/L	[3][4]

Direct cytotoxicity data for **1-(2-hydroxyethyl)-1-methylguanidine** is not readily available in the searched literature. However, its phosphorylated form, Creatinol-O-phosphate, is reported

to have no side effects and is excellently tolerated, suggesting low cytotoxicity.[5]

## Experimental Protocols

### MTT Assay for Cytotoxicity in HK-2 Cells

This protocol is based on the methodology described for assessing methylguanidine's cytotoxicity.[3][4]

- **Cell Culture:** Human kidney proximal tubular epithelial cells (HK-2) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Cell Plating:** Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
- **Compound Exposure:** The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., methylguanidine at 0.25, 0.5, and 1 mmol/L) or vehicle control.
- **Incubation:** The cells are incubated with the compound for a specified period (e.g., 24 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the vehicle-treated control.

### Ames Test for Mutagenicity

This is a general protocol for the bacterial reverse mutation assay (Ames test).[6][7][8]

- **Bacterial Strains:** Several auxotrophic strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102, TA1535, TA1537) with pre-existing mutations in the histidine operon are used.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Colony Counting:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## In Vitro Chromosomal Aberration Test

This is a general protocol for assessing the potential of a substance to induce structural chromosomal damage.[\[1\]](#)[\[6\]](#)[\[9\]](#)[\[10\]](#)

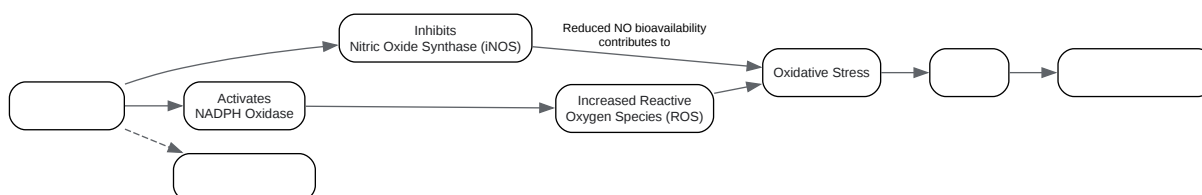
- **Cell Culture:** Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
- **Compound Exposure:** The cells are treated with at least three concentrations of the test substance for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 18-24 hours) without S9.
- **Metaphase Arrest:** A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
- **Harvesting and Slide Preparation:** Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

- **Staining:** The chromosomes are stained with a suitable dye (e.g., Giemsa).
- **Microscopic Analysis:** Metaphase spreads are analyzed microscopically for the presence of structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
- **Data Analysis:** The frequency of aberrant cells and the number of aberrations per cell are calculated and compared to negative and positive controls.

## Signaling Pathways and Mechanisms of Action

### Methylguanidine Toxicity Pathway

Methylguanidine's toxicity is multifaceted, primarily impacting the renal and nervous systems. As a uremic toxin, it contributes to the pathophysiology of chronic kidney disease. Its neurotoxic effects are linked to its ability to act as a convulsant. A key mechanism involves the inhibition of nitric oxide synthase (iNOS) and the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.<sup>[11][12][13]</sup>



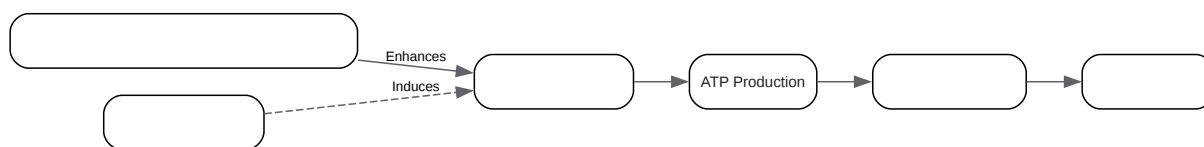
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Caption: Proposed signaling pathway for methylguanidine-induced toxicity.

### 1-(2-hydroxyethyl)-1-methylguanidine (as Creatinol-O-phosphate) Cardioprotective Pathway

The cardioprotective effects of Creatinol-O-phosphate are thought to be mediated through its influence on myocardial energy metabolism, particularly under ischemic conditions. It is suggested to enhance anaerobic glycolysis, thereby providing a source of ATP when oxygen

supply is limited. This helps to maintain cellular integrity and function in the heart muscle.[14]  
[15][16][17]



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Caption: Proposed mechanism for the cardioprotective effects of Creatinol-O-phosphate.

## Discussion and Conclusion

The available evidence strongly indicates a significant difference in the toxicity profiles of methylguanidine and **1-(2-hydroxyethyl)-1-methylguanidine**.

Methylguanidine is a confirmed toxin with well-documented adverse effects, particularly on the renal and nervous systems. Its cytotoxicity has been demonstrated in vitro, and it is known to induce oxidative stress and apoptosis. While formal genotoxicity studies are not extensively detailed in the readily available literature, its metabolic pathways can lead to the formation of formaldehyde, a known mutagen.

**1-(2-hydroxyethyl)-1-methylguanidine**, primarily studied as its phosphate salt Creatinol-O-phosphate, appears to have a remarkably low toxicity profile. Clinical and preclinical studies on COP report excellent tolerance and a lack of side effects, highlighting its potential as a safe therapeutic agent for cardiac conditions. The absence of significant acute toxicity in a related creatine derivative further supports the notion of a low toxicity potential for this class of compounds.

Limitations: It is crucial to acknowledge the limitations of the current comparison. Direct, quantitative toxicological data (LD50, cytotoxicity IC50, and genotoxicity assays) for **1-(2-hydroxyethyl)-1-methylguanidine** itself are not available in the public domain. The assessment of its low toxicity is largely inferred from the safety profile of its phosphorylated form, Creatinol-O-phosphate, and related creatine compounds.

Future Directions: To provide a more definitive comparative assessment, further toxicological studies on **1-(2-hydroxyethyl)-1-methylguanidine** are warranted. These should include acute and chronic toxicity studies, a comprehensive battery of in vitro and in vivo genotoxicity assays, and detailed mechanistic studies to fully elucidate its safety profile.

In conclusion, based on the current body of evidence, **1-(2-hydroxyethyl)-1-methylguanidine** presents a significantly safer profile compared to methylguanidine. This stark contrast in toxicity underscores the importance of specific chemical substitutions in modulating the biological activity and safety of guanidine-containing compounds.

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